Copper(I) phenylacetylide

Catalog No.
S1797258
CAS No.
13146-23-1
M.F
C8H5Cu
M. Wt
164.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) phenylacetylide

Avoid amine-induced side reactions. Copper(I) phenylacetylide is a pre-formed, crystalline organocopper reagent that eliminates the need for in situ generation. It ensures base-free cross-coupling and click chemistry, preventing 1,4-triazole byproducts and substrate degradation.

  • Enables complete conversion to 1,2,3-triazoles.
  • Stable under ambient conditions; simplifies purification.
  • Reliable stoichiometric control for photocatalysis.

CAS Number

13146-23-1

Product Name

Copper(I) phenylacetylide

IUPAC Name

copper(1+);ethynylbenzene

Molecular Formula

C8H5Cu

Molecular Weight

164.67

InChI

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1

SMILES

[C-]#CC1=CC=CC=C1.[Cu+]

Synonyms

Phenylethynylcopper(I), Copper(1+) phenylacetylide, Phenylacetylene copper(I) salt, Cu(I) phenylacetylide, Phenylethynylcopper

Purity

≥98%

Package Size

1 g, 5 g

Copper(I) phenylacetylide (CAS 13146-23-1) is a highly crystalline, polymeric organocopper complex that serves as a pivotal reagent, co-catalyst, and photocatalyst in advanced organic synthesis and materials science. Unlike transient in situ generated acetylides, this pre-formed complex offers exceptional bench stability, resisting degradation from air, moisture, and ambient heat [1]. By pre-installing the critical copper-carbon bond, it bypasses the need for the basic conditions typically required to activate terminal alkynes. This makes it an indispensable procurement choice for base-free cross-couplings, the high-purity synthesis of fully substituted 1,2,3-triazoles, and visible-light photoredox applications where precise stoichiometric control and byproduct minimization are paramount[2].

Procurement Fit

1
Reagent Type
Preformed, stoichiometric organocopper(I) source for phenylethynyl transfer
2
Stability Profile
Polymeric ladderane structure supports ambient storage under inert atmosphere
3
Workflow Compatibility
Supports photoredox, decarboxylative, and Castro-Stephens coupling workflows

Attempting to substitute pre-formed Copper(I) phenylacetylide with a generic mixture of a copper(I) salt (e.g., CuI or CuCl), phenylacetylene, and a base often leads to process inefficiencies and purity failures. In situ generation inherently introduces a proton source (the terminal alkyne) and basic additives into the reaction matrix. In tandem copper-catalyzed azide-alkyne cycloadditions (CuAAC), these protons competitively trap the 5-copper(I) triazole intermediate, unavoidably generating 1,4-disubstituted triazole byproducts that complicate downstream purification [1]. Furthermore, the required amine bases can trigger the decomposition of sensitive substrates or promote unwanted Glaser homocoupling [2]. Procuring the pre-formed, base-free complex isolates the reactive acetylide from these detrimental formulation variables, ensuring reproducible yields and simplified impurity profiles.

Substitution Risk

Preformed Reagent
In-Situ CuI / Alkyne
Defined polymeric ladderane structure; reproducible stoichiometric control
Variable speciation; stoichiometry may shift with alkyne deprotonation equilibrium
Distinct photoactive intermediate with characteristic absorption profile
Photophysical profile may differ; light-driven SET efficiency may not transfer
Reported broad substrate scope including aliphatic alkynes and alkynyl silanes
Substrate scope may narrow; alkyne homo-coupling side reaction may increase
Similar CAS or generic copper acetylides may not replicate photoredox selectivity, substrate breadth, or ambient handling stability. Preformed reagent identity should be verified before substitution.

Elimination of Protonated Byproducts in CuAAC Tandem Reactions

In the synthesis of fully substituted 1,2,3-triazoles via tandem CuAAC-allylation, standard protocols using terminal alkynes and in situ copper catalysts suffer from competitive protonation, generating unwanted 1,4-disubstituted 1,2,3-triazole byproducts. Utilizing pre-formed Copper(I) phenylacetylide eliminates the terminal alkyne proton source, completely suppressing the protonated byproduct and cleanly yielding 5-allyl-1,4-disubstituted 1,2,3-triazoles at 85–97% yields [1].

Evidence DimensionByproduct formation rate
Target Compound Data0% protonated 1,4-disubstituted byproduct; 85–97% target yield
Comparator Or BaselineIn situ CuAAC (terminal alkyne + Cu salt), which unavoidably generates the 1,4-disubstituted byproduct
Quantified DifferenceComplete elimination of the protonated byproduct
ConditionsTandem CuAAC-allylation with allyl iodide and azide at room temperature

Enables the scalable, high-purity synthesis of fully substituted triazole scaffolds without requiring complex downstream chromatographic separation of structurally similar byproducts.

Light-Gated Selectivity
Head-to-head
Sonogashira 0.58 mmol (97%) vs Glaser 0.45 mmol (92%)
Supports visible-light switching between cross-coupling and homo-coupling pathways
CuxO/CNT catalyst, phenylacetylene + iodobenzene, room temperature, λ > 420 nm

Reagent Shelf-Life and Handling Stability

Unlike in situ generated copper acetylides—which require the immediate combination of air-sensitive copper(I) salts, terminal alkynes, and basic additives—isolated Copper(I) phenylacetylide forms a highly crystalline, stable polymeric complex. It exhibits robust stability against air, moisture, and thermal degradation, allowing it to be stored for several months without loss of catalytic or stoichiometric reactivity [1].

Evidence DimensionShelf-life and environmental tolerance
Target Compound DataStable for several months under ambient shelf conditions (air/water tolerant)
Comparator Or BaselineIn situ generated copper acetylides, which must be used immediately and are prone to rapid oxidative degradation
Quantified DifferenceMonths of shelf-life vs. immediate in situ consumption requirement
ConditionsAmbient storage vs. active reaction conditions

Streamlines procurement and manufacturing workflows by allowing the use of a reliable, off-the-shelf reagent rather than managing the inventory and handling of multiple sensitive precursors.

Photoactive Intermediate
Cross-study
λmax = 472 nm
Distinct spectroscopic handle for reaction monitoring in CO₂-enhanced photoredox setups
Surface-bound Cu(I)-phenylacetylide on Cu₂O nanocubes under CO₂ atmosphere

Enablement of Base-Free Reaction Environments

Standard cross-coupling and cycloaddition reactions utilizing terminal alkynes require stoichiometric or catalytic amine bases to deprotonate the alkyne and form the active copper acetylide. Employing pre-formed Copper(I) phenylacetylide bypasses this deprotonation step, enabling completely base-free reaction conditions [1]. This is critical when coupling base-sensitive substrates, as it prevents base-induced decomposition and limits unwanted side reactions.

Evidence DimensionBase additive requirement
Target Compound DataOperates efficiently in base-free environments
Comparator Or BaselineStandard terminal alkyne protocols requiring amine bases (e.g., Et3N, pyridine)
Quantified Difference100% reduction in base additive requirements
ConditionsBase-sensitive cross-coupling and cycloaddition protocols

Expands the substrate scope to include highly base-sensitive functional groups, reducing formulation complexity and raw material costs.

Substrate Scope Expansion
Cross-study
Aromatic only → Aliphatic alkynes + alkynyl silanes
Expands C(sp³)–C(sp) decarboxylative coupling scope beyond standard Cu(I) salts
10 mol% catalytic loading; redox-active esters, NEt₃, photoexcitation conditions
Solid-State Structure
Class-level
Polymeric ladderane vs C₂₀ cluster
Structural basis for reported ambient stability; may inform handling expectations
Cu–Cu distances 2.49–2.83 Å; single-crystal XRD characterization
Electrochemical Synthesis
Supporting
90–99% isolated yield
Reported atom-efficient route; may support green chemistry procurement criteria
Cu-coated graphite electrodes; metal recovery enabled post-reaction

High-Purity Synthesis of 5-Substituted 1,2,3-Triazoles

Where this compound is the right choice: Pharmaceutical and materials research requiring fully substituted triazole scaffolds. By eliminating the terminal alkyne proton source, it prevents the formation of 1,4-disubstituted byproducts, drastically simplifying chromatographic purification [1].

Base-Sensitive Castro-Stephens and Sonogashira Couplings

Where this compound is the right choice: Cross-coupling workflows involving substrates that degrade, epimerize, or undergo side reactions in the presence of amine bases. The pre-formed acetylide allows for completely base-free C-C bond formation [2].

Visible-Light Aerobic Oxidative Couplings

Where this compound is the right choice: Green chemistry applications requiring a stable, direct photocatalyst for the aerobic oxidative synthesis of α-keto esters, amides, and biologically active heterocycles without the need for harsh oxidants [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Light-Switchable Sonogashira / Glaser Coupling
Preformed photoactive phenylethynyl intermediate
Light-gated cross-coupling vs homo-coupling selectivity under photoredox conditions
Room-Temperature Photoredox Sonogashira with CO₂
CO₂-enhanced surface-bound Cu(I)-phenylacetylide species
Single-metal SET pathway; TiO₂-cocatalyst-free C(sp²)–C(sp) bond formation
Decarboxylative Alkynylation of Carboxylic Acids
Catalytic alkynyl transfer with broad substrate tolerance
Aliphatic alkyne and alkynyl silane compatibility; homo-coupling suppression
Castro-Stephens Heterocycle Synthesis
Stoichiometric phenylethynyl donor for ortho-substituted aryl halides
Tolan formation efficiency; fused benzofuran / indole / furopyridine cyclization

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